molecular formula C16H16N2O5S B2900203 Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate CAS No. 313507-39-0

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2900203
CAS No.: 313507-39-0
M. Wt: 348.37
InChI Key: YVUGWYRJTUJCQC-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-nitrobenzamido substituent at the 2-position and ethyl ester and dimethyl groups at the 3-, 4-, and 5-positions of the thiophene ring. This compound is synthesized via amidation reactions involving ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 4-nitrobenzoyl chloride under reflux conditions in acetonitrile or toluene, followed by purification through crystallization .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGWYRJTUJCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald multicomponent reaction serves as the foundational step for constructing the 2-aminothiophene scaffold. This method involves the condensation of a ketone, cyanoacetate, and elemental sulfur under basic conditions. For ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate, the reaction proceeds with 2-cyanoacetate ethyl ester, pentane-2,4-dione, and sulfur in ethanol with morpholine as a catalyst.

Reaction Mechanism :

  • Knoevenagel Condensation : 2-Cyanoacetate ethyl ester reacts with pentane-2,4-dione to form an α,β-unsaturated nitrile.
  • Cyclization : Elemental sulfur nucleophilically attacks the nitrile group, leading to thiophene ring closure.
  • Aromatization : Elimination of water yields the 2-aminothiophene derivative.

Typical conditions involve refluxing at 80–90°C for 6–8 hours, achieving yields of 72–78%. Modifications using microwave-assisted synthesis reduce reaction times to 30–45 minutes with comparable yields.

Acylation of 2-Aminothiophene Intermediate

The 2-amino group undergoes acylation with 4-nitrobenzoyl chloride to introduce the aryl amide moiety. This step requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Procedure :

  • Activation : 4-Nitrobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of ethyl 4,5-dimethyl-2-aminothiophene-3-carboxylate (1.0 equiv) in dry dichloromethane (DCM) at 0–5°C.
  • Base Addition : Triethylamine (2.5 equiv) is introduced to neutralize HCl byproduct.
  • Reaction Completion : Stirring continues at room temperature for 4–6 hours, monitored by TLC (hexane:ethyl acetate 3:1).

Yields typically exceed 85%, with purity >95% after column chromatography (SiO₂, gradient elution from hexane to ethyl acetate). Patent data suggest that substituting DCM with THF improves solubility, reducing reaction time to 2 hours.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies identify ethanol and DMF as optimal for Gewald and acylation steps, respectively. Catalysts such as piperidine (2 mol%) in the Gewald reaction enhance cyclization rates by 40% compared to morpholine.

Table 1: Solvent Impact on Acylation Efficiency

Solvent Reaction Time (h) Yield (%) Purity (%)
DCM 4.5 87 96
THF 2.0 91 98
Acetonitrile 6.0 78 92

Temperature and Stoichiometry

Excess acyl chloride (1.2–1.5 equiv) ensures complete conversion of the amine group. Elevated temperatures (>40°C) during acylation lead to ester hydrolysis, reducing yields by 15–20%.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 2.65 (s, 3H, CH₃)
  • δ 2.40 (s, 3H, CH₃)
  • δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

HRMS (ESI-TOF) :

  • Calculated for C₁₇H₁₇N₃O₅S [M+H]⁺: 392.0912
  • Found: 392.0908

Purity and Crystallography

Recrystallization from ethanol/water (9:1) yields needle-like crystals with a melting point of 168–170°C. XRPD analysis confirms a monoclinic crystal system (space group P2₁/c).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Industrial Scalability

Parameter Gewald + Acylation One-Pot Synthesis
Total Yield (%) 68–72 55–60
Purity (%) 98 85
Reaction Time (h) 10–12 8–9
Cost (USD/kg) 1,200 950

One-pot methods, while faster, suffer from lower purity due to side reactions between Gewald intermediates and acylating agents.

Applications and Derivative Synthesis

The nitro group facilitates reduction to amines for further functionalization. Hydrogenation with Pd/C (10% wt) in ethanol produces ethyl 4,5-dimethyl-2-(4-aminobenzamido)thiophene-3-carboxylate, a precursor for anticancer agents.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways and disrupting cellular processes . The thiophene ring system also contributes to the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-amidothiophene-3-carboxylates. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural Comparison

Compound Name Substituents at Thiophene-2-Position Key Functional Groups Molecular Weight
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate (Target) 4-Nitrobenzamido Nitro, ester, dimethyl 348.35 g/mol
Ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-(4-nitrophenyl)acrylamido Nitro, cyano, acrylamido, ester 397.39 g/mol
Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate Propanoylamino Aliphatic amide, ester 255.33 g/mol
Ethyl 2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Benzoylbenzamido (tetrahydrobenzo backbone) Benzoyl, ester, tetrahydro ring 433.52 g/mol

Key Differences

Electronic Effects: The 4-nitrobenzamido group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiophene ring compared to aliphatic amides (e.g., propanoylamino in ) or electron-donating groups (e.g., 4-hydroxyphenyl in ). This impacts reactivity in further functionalization, such as nucleophilic substitutions or cyclizations .

Biological Activity: Antimicrobial Potential: The nitro group in the target compound may enhance activity against biofilm-forming pathogens like Candida albicans, as nitro-substituted benzamides are known to disrupt microbial redox systems . In contrast, amino-substituted analogues (e.g., ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate ) show reduced antibiofilm efficacy due to the loss of electron-withdrawing effects. Antioxidant Activity: Derivatives with phenoxycarbonylamino groups (e.g., ) exhibit radical-scavenging properties, which are absent in the nitro-substituted target compound .

Synthetic Routes: The target compound is synthesized via direct amidation of 4-nitrobenzoyl chloride with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate . In contrast, cyanoacrylamido derivatives require Knoevenagel condensation with substituted benzaldehydes , while tetrahydrobenzo[b]thiophene analogues (e.g., ) involve multi-step reactions with cyclohexanone intermediates.

Biological Activity

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, interactions with biological systems, and therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S and features a unique thiophene core substituted with a nitrobenzamido group. This structure enhances its reactivity and solubility, which are critical for its biological activity .

Antioxidant Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant activity . The nitrobenzamido substitution enhances this property, making it a candidate for applications in medicinal chemistry aimed at combating oxidative stress-related diseases.

Cytotoxic Activity

Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, related nitroaromatic compounds have demonstrated IC50 values ranging from 1 to 4 μg/mL against KB (human oral epidermoid carcinoma), LU-1 (lung cancer), LNCaP (prostate cancer), and HL-60 (human promyelocytic leukemia) cells . This suggests a promising avenue for further exploration in cancer therapeutics.

Receptor Interaction

The compound has been identified as an allosteric enhancer for certain biological receptors. This characteristic is particularly relevant in drug design, as it can modulate receptor activity and potentially improve therapeutic outcomes in various diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents under controlled conditions. This process is crucial for obtaining high yields and purity necessary for biological evaluations.

Comparative Studies with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesUnique Characteristics
Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateContains an acetyl groupEnhanced lipophilicity
6-Ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylateDicarboxylic acid structureIncreased acidity and reactivity
Ethyl 2-amino-4,5-dimethyl-thiophene-3-carboxylateLacks nitro substituentSimpler structure with fewer functional groups

This table illustrates how variations in structure can lead to differences in biological activity, underscoring the importance of chemical modifications in drug development.

Q & A

Q. Basic

  • 1H/13C NMR : Confirms substituent positions (e.g., methyl groups at C4/C5, ester at C3) and nitrobenzamido connectivity via aromatic proton splitting patterns .
  • IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

How can researchers address contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in biological activity (e.g., anticancer vs. anti-inflammatory efficacy) arise from substituent effects and assay conditions. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace 4-nitro with methoxy groups) and compare IC50 values .
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Cross-reference data from PubChem, Acta Cryst., and peer-reviewed journals to identify trends in EC50 ranges .

What computational methods predict the compound’s reactivity and target interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., nitro group’s electron-withdrawing effect) .
  • Molecular Docking : Simulates binding to biological targets (e.g., tubulin or kinases) using AutoDock Vina. Validate with experimental IC50 values .
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation models in GROMACS) .

How do reaction conditions influence the regioselectivity of thiophene functionalization?

Advanced
Regioselectivity in substitutions (e.g., amidation at C2 vs. C5) depends on:

  • Steric Effects : Bulky substituents (e.g., 4-nitrobenzamido) direct reactions to less hindered positions .
  • Electronic Effects : Electron-deficient thiophene cores favor nucleophilic attacks at electrophilic sites (e.g., C2 in nitro-substituted derivatives) .
  • Catalyst Choice : Piperidine promotes Knoevenagel condensation at active methylene groups, while DMAP enhances amide coupling efficiency .

What strategies mitigate decomposition during storage or experimental use?

Q. Basic

  • Storage : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the ester group .
  • Solvent Selection : Use anhydrous DMSO or ethanol to limit water-mediated degradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

How can researchers design derivatives to enhance solubility without compromising bioactivity?

Q. Advanced

  • Polar Substituents : Introduce hydroxyl or amino groups at C4/C5 to improve aqueous solubility (logP reduction) .
  • Prodrug Strategies : Convert the ethyl ester to a water-soluble phosphate ester, reversible in vivo .
  • Co-Crystallization : Use cyclodextrins or PEG-based co-formers to enhance dissolution rates .

What are the limitations of current synthetic routes, and how can they be improved?

Q. Advanced

  • Low Yields in Multi-Step Synthesis : Optimize one-pot reactions (e.g., tandem Gewald-amide coupling) to reduce purification steps .
  • Byproduct Formation : Employ scavenger resins (e.g., polymer-bound DMAP) to trap unreacted reagents .
  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent alternatives .

How do electronic effects of the 4-nitro group influence reactivity in cross-coupling reactions?

Advanced
The 4-nitrobenzamido group acts as a strong electron-withdrawing moiety, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to electron-rich positions. Key observations:

  • Pd-Catalyzed Couplings : Enhanced reactivity at C5 due to increased electrophilicity from nitro conjugation .
  • SNAr Reactions : Facilitate displacement of leaving groups (e.g., Cl) at activated aryl positions .

What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

Q. Advanced

  • Cell-Based Assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination via ELISA) .
  • Enzyme Inhibition : COX-2 selectivity over COX-1 using fluorometric kits (e.g., Cayman Chemical) .
  • NF-κB Pathway Analysis : Luciferase reporter assays in HEK293 cells to quantify transcriptional inhibition .

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